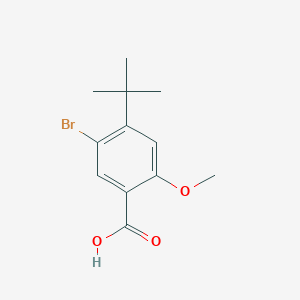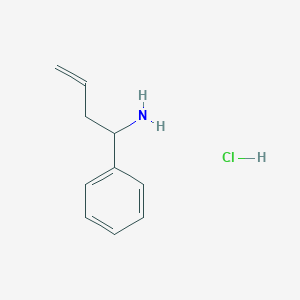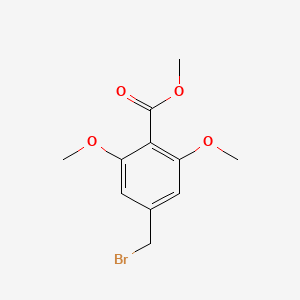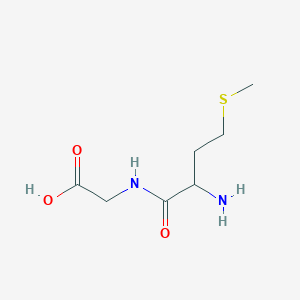
N-Acetyl-N5-trityl-L-glutamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-N5-trityl-L-glutamine is a derivative of L-glutamine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetyl group and a trityl group attached to the L-glutamine molecule. The molecular formula of this compound is C26H26N2O4, and it has a molecular weight of 430.50 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N5-trityl-L-glutamine typically involves the protection of the amino group of L-glutamine using a trityl group. This is achieved by reacting L-glutamine with trityl chloride in the presence of a base such as sodium hydroxide. The acetylation of the resulting N5-trityl-L-glutamine is then carried out using acetic anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves dissolving L-glutamine in water, adding a catalyst, and slowly introducing acetic anhydride and sodium hydroxide solution. The reaction is maintained at a controlled temperature and pH to ensure optimal yield .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-N5-trityl-L-glutamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the trityl group, yielding N-Acetyl-L-glutamine.
Substitution: The trityl group can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Trityl chloride and bases like sodium hydroxide are commonly used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides of this compound.
Reduction: N-Acetyl-L-glutamine.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
N-Acetyl-N5-trityl-L-glutamine has several applications in scientific research:
Chemistry: Used as a protected form of L-glutamine in peptide synthesis and other organic synthesis processes.
Biology: Studied for its role in cellular metabolism and as a precursor in the synthesis of other biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including its role in modulating immune responses and as a potential treatment for certain metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a stabilizing agent in various formulations
Mécanisme D'action
The mechanism of action of N-Acetyl-N5-trityl-L-glutamine involves its role as a precursor in the synthesis of peptides and proteins. The trityl group protects the amino group, allowing selective reactions to occur at other functional groups. This protection is crucial in peptide synthesis, where the amino group must remain unreactive until the desired peptide bond formation .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-glutamine: A derivative of L-glutamine with an acetyl group but without the trityl group.
L-Glutamine: The parent amino acid without any protective groups.
N-Acetylcysteine: Another acetylated amino acid used for its stability and therapeutic properties
Uniqueness
N-Acetyl-N5-trityl-L-glutamine is unique due to the presence of both acetyl and trityl groups, which provide stability and protection during chemical reactions. This makes it particularly valuable in peptide synthesis and other applications where selective protection of functional groups is required .
Propriétés
IUPAC Name |
2-acetamido-5-oxo-5-(tritylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-19(29)27-23(25(31)32)17-18-24(30)28-26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,23H,17-18H2,1H3,(H,27,29)(H,28,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRZQQXVIHKJKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,4S)-1-benzoyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pyrrolidine-2-carboxylic acid](/img/structure/B13396489.png)



![[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine](/img/structure/B13396523.png)
![5-(3-Hydroxy-4-phenylbut-1-en-1-yl)-1-[6-(2H-tetrazol-5-yl)hexyl]pyrrolidin-2-one](/img/structure/B13396526.png)

![Sodium;4-[[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]benzenesulfonate](/img/structure/B13396535.png)
![1-[[(2S)-3-(diethylamino)-2-hydroxypropyl]amino]-4-[methyl-[(2S)-oxiran-2-yl]amino]anthracene-9,10-dione](/img/structure/B13396545.png)
![1,2-Dihexadecanoyl-sn-glycero-3-[phospho-rac-(1-glycerol)]sodiumsalt](/img/structure/B13396560.png)

